

CAY10512: A Technical Guide to a Potent NF-κB Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAY10512

Cat. No.: B15619777

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Introduction

CAY10512 is a potent, synthetic, substituted trans-stilbene analog of resveratrol.[1][2] It has garnered significant interest in the scientific community for its robust inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor involved in the regulation of numerous cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of pathological conditions, such as chronic inflammatory diseases and cancer. **CAY10512** has demonstrated significantly greater potency than its parent compound, resveratrol, in inhibiting NF-κB activation.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CAY10512**, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

CAY10512 is chemically defined as 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of **CAY10512**

Property	Value
IUPAC Name	1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene
CAS Number	139141-12-1
Molecular Formula	C ₁₅ H ₁₃ FO
Molecular Weight	228.3 g/mol
SMILES	<chem>COC1ccc(C=Cc2ccccc2F)cc1</chem>
InChI	InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+

Table 2: Physical and Chemical Properties of **CAY10512**

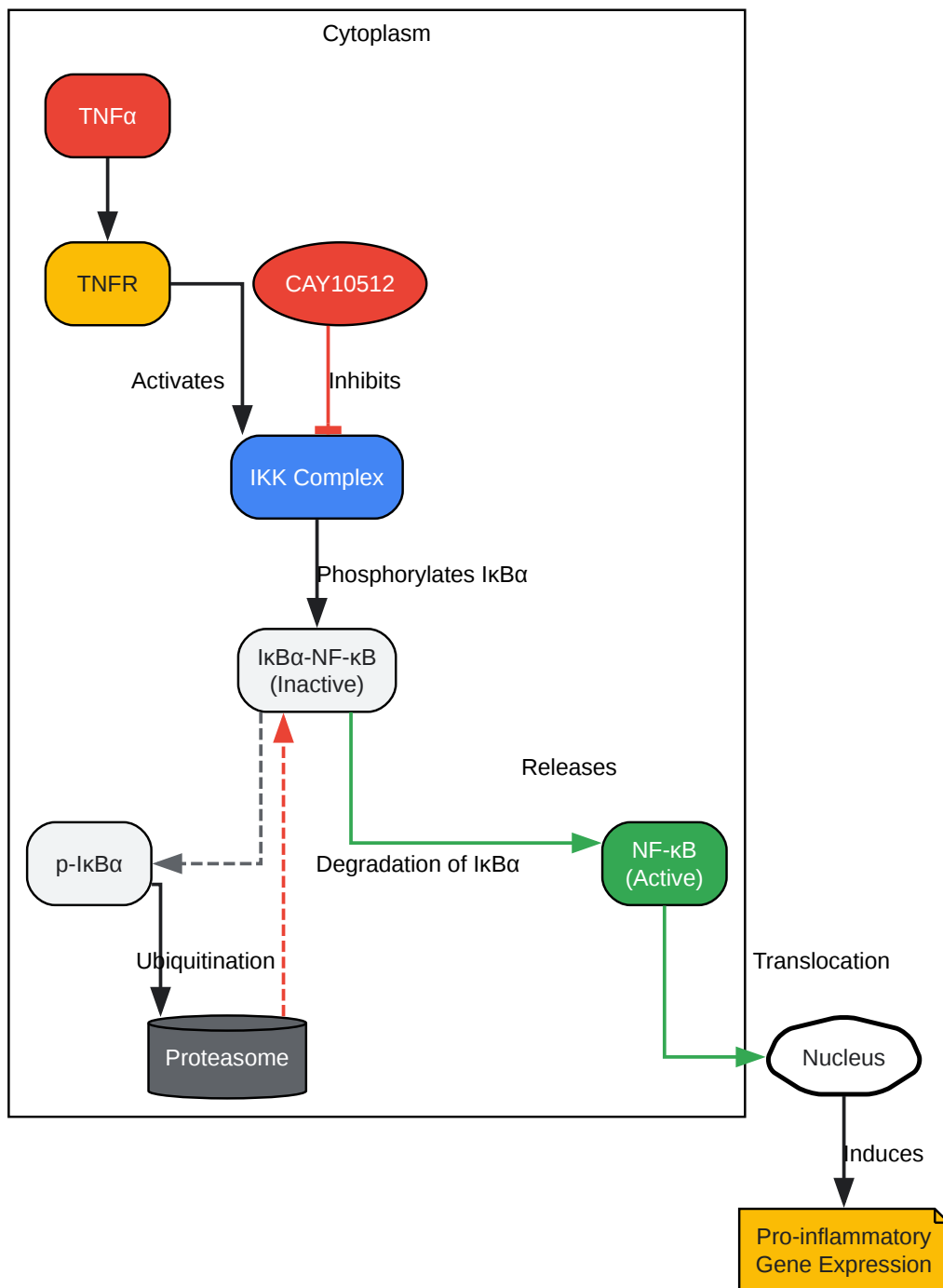
Property	Value
Appearance	White to off-white solid
Purity	≥97%
Solubility	DMF: ~3 mg/mL DMSO: ~2 mg/mL Ethanol: ~0.5 mg/mL DMF:PBS (pH 7.2) (1:2): ~0.3 mg/mL
Storage	Store at -20°C

Biological Activity and Mechanism of Action

CAY10512 is a highly potent inhibitor of the NF-κB signaling pathway. It has been shown to inhibit the tumor necrosis factor-alpha (TNFα)-induced activation of NF-κB with an IC₅₀ value of 0.15 μM, making it approximately 100-fold more potent than resveratrol.^{[2][3]} The primary mechanism of action of **CAY10512** is the inhibition of the canonical NF-κB pathway.

The canonical NF-κB pathway is a critical signaling cascade in the cellular response to pro-inflammatory stimuli such as TNFα. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by TNFα, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα

for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α unmask the nuclear localization signal of the NF- κ B p65/p50 heterodimer, allowing its translocation into the nucleus. Once in the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. **CAY10512** exerts its inhibitory effect by preventing the degradation of I κ B α , thereby blocking the nuclear translocation and transcriptional activity of NF- κ B.

TNF α -Induced NF- κ B Signaling Pathway and Inhibition by CAY10512[Click to download full resolution via product page](#)Caption: TNF α -induced NF- κ B signaling pathway and the inhibitory action of **CAY10512**.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **CAY10512**.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like **CAY10512**.

Materials:

- HEK293 cells stably expressing an NF-κB luciferase reporter construct
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant human TNFα
- **CAY10512**
- Luciferase Assay System (e.g., Promega ONE-Glo™)
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Methodology:

- **Cell Seeding:** Seed HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5×10^4 cells/well in 100 μL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** The following day, prepare serial dilutions of **CAY10512** in serum-free DMEM. Remove the culture medium from the cells and replace it with 90 μL of the **CAY10512** dilutions. Incubate for 1 hour at 37°C.

- Stimulation: Prepare a 10X stock of TNF α (e.g., 100 ng/mL) in serum-free DMEM. Add 10 μ L of the TNF α stock to each well to a final concentration of 10 ng/mL. For unstimulated controls, add 10 μ L of serum-free DMEM.
- Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
- Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. Add 100 μ L of the luciferase assay reagent to each well.
- Luminescence Measurement: Shake the plate gently for 2 minutes to ensure complete cell lysis. Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control (TNF α stimulation without **CAY10512**). Calculate the IC₅₀ value of **CAY10512** by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of **CAY10512**.

Materials:

- Cell line of interest (e.g., HEK293, RAW 264.7)
- Appropriate cell culture medium
- **CAY10512**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear, flat-bottom tissue culture plates
- Microplate reader

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density (e.g., 1×10^4 cells/well) in 100 μ L of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of **CAY10512** in culture medium. Replace the existing medium with 100 μ L of the **CAY10512** dilutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10 μ L of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add 100 μ L of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle-treated control cells.

Western Blot Analysis for COX-2 Expression

This technique is used to determine the effect of **CAY10512** on the protein expression of cyclooxygenase-2 (COX-2), a downstream target of NF- κ B.

Materials:

- RAW 264.7 murine macrophage cells
- DMEM with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- **CAY10512**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-COX-2, anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

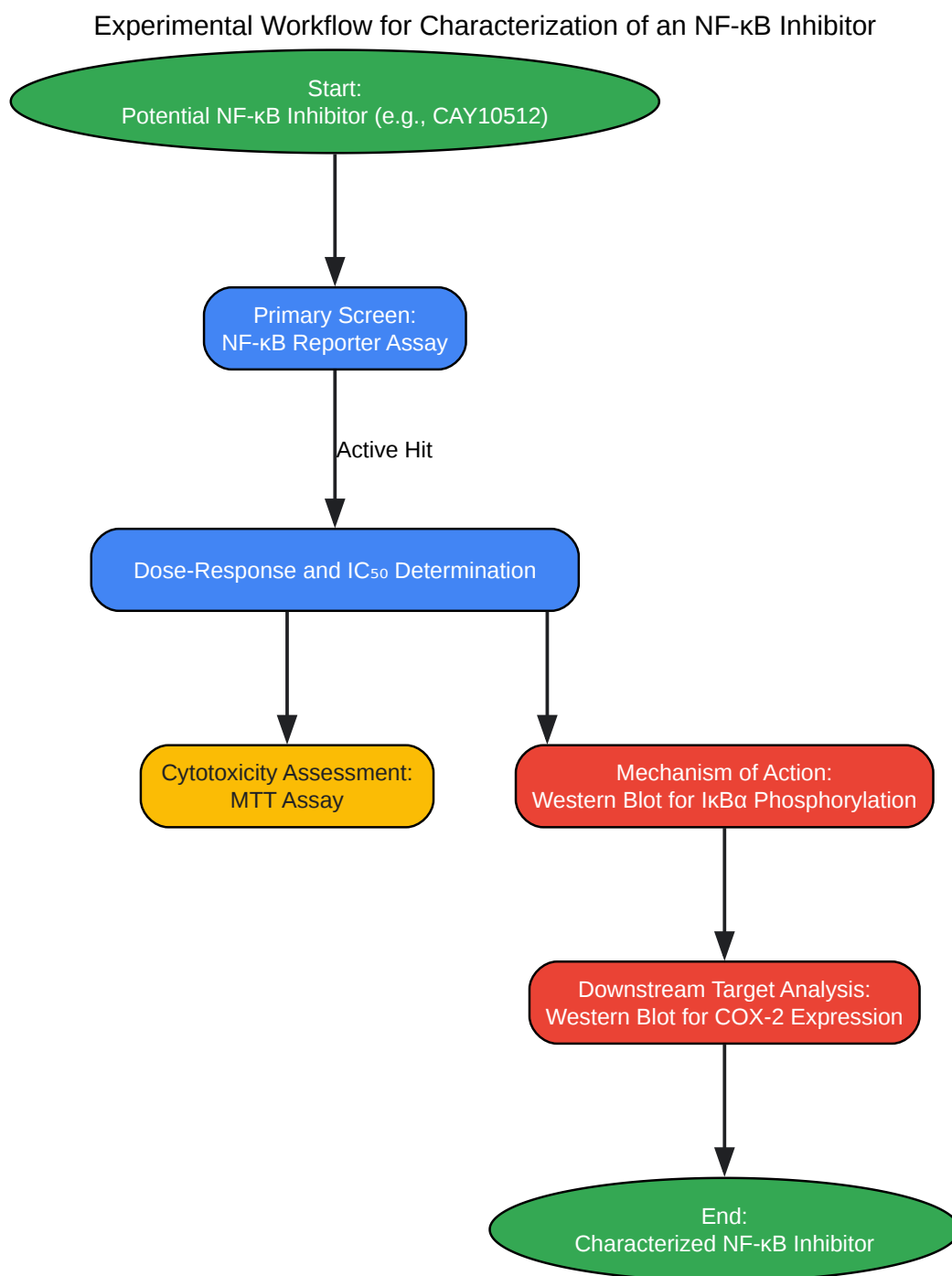
Methodology:

- Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of **CAY10512** for 1 hour. Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours.
- Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and run the electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an anti- β -actin antibody as a loading control.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the β -actin band intensity.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of a potential NF- κ B inhibitor like **CAY10512**.



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Caption: A logical workflow for the in vitro characterization of a novel NF- κ B inhibitor.

Pharmacokinetics and Toxicity

Currently, there is limited publicly available information specifically on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity of **CAY10512**. However, as a substituted trans-stilbene analog of resveratrol, some general inferences can be drawn, though they should be confirmed by specific studies.

Resveratrol is known to have low oral bioavailability due to rapid and extensive metabolism, primarily through glucuronidation and sulfation.[5][6] Analogs of resveratrol with modifications such as methylation have been shown to exhibit improved bioavailability.[5][6] The methoxy and fluoro substitutions on **CAY10512** may influence its metabolic stability and pharmacokinetic profile compared to resveratrol, but this requires experimental verification.

Similarly, detailed toxicity studies on **CAY10512** have not been widely published. In vitro cytotoxicity can be assessed using assays like the MTT assay described above. In vivo toxicity would need to be evaluated through comprehensive studies in animal models.

Conclusion

CAY10512 is a valuable research tool for investigating the role of the NF- κ B signaling pathway in various physiological and pathological processes. Its high potency and well-defined mechanism of action make it a superior alternative to resveratrol for in vitro studies. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the effects of **CAY10512** and other potential NF- κ B inhibitors. Further studies are warranted to elucidate the pharmacokinetic and toxicological profile of **CAY10512** to assess its potential for further development as a therapeutic agent.

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- To cite this document: BenchChem. [CAY10512: A Technical Guide to a Potent NF-κB Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619777#cay10512-chemical-structure-and-properties]

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